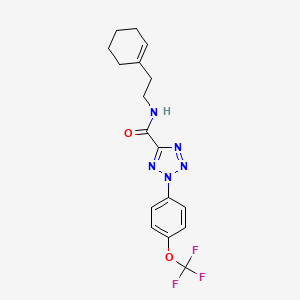

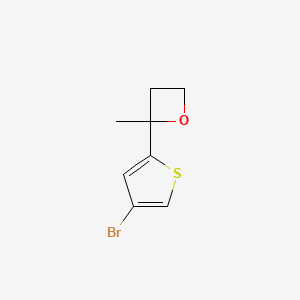

![molecular formula C16H11N5OS B2776822 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide CAS No. 1795360-83-6](/img/structure/B2776822.png)

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is part of the azole heterocycles that include imidazoles and thiazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

The synthesis of imidazole-containing compounds like “this compound” often involves the use of catalyst-free green chemical syntheses . This synthetic methodology offers several advantages, such as excellent yields with high purity .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving “this compound” occur through an ordered sequence of steps, involving amine-induced N-deprotection .Physical And Chemical Properties Analysis

Thiazole, a component of “this compound”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Structure-Activity Relationship in Drug Design

- Research on modifying the imidazo[1,2-a]pyrimidine structure to reduce metabolism mediated by aldehyde oxidase (AO) highlights the importance of chemical modifications for improving drug stability and efficacy. This approach is vital for enhancing the therapeutic potential of compounds including N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide, by altering the heterocycle or blocking reactive sites to reduce AO metabolism (Linton et al., 2011).

Antimicrobial and Antiviral Applications

- Novel approaches in synthesizing hybrid molecules containing pyrimidine-based imidazole scaffolds have shown potent antimicrobial activity. Such compounds, including variants of this compound, are particularly effective against bacterial infections, demonstrating the compound's versatility beyond its primary pharmacological targets (Desai et al., 2014).

Anticancer Activities

- Research into imidazo[2,1-b]thiazole derivatives has revealed significant anticancer properties, with certain compounds displaying cytotoxic activity against various cancer cell lines. This research underscores the potential of this compound and its derivatives as a foundation for developing new anticancer therapies (Abdel‐Maksoud et al., 2019).

Insecticidal Agents

- The synthesis of novel compounds with anticipated biological activity against pests, such as the cotton leafworm Spodoptera littoralis, illustrates the broader potential applications of chemical compounds in agriculture. This expands the research applications of this compound derivatives to include their use as insecticidal agents, demonstrating their versatility in various fields beyond human medicine (Soliman et al., 2020).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include imidazo[2,1-b]thiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

It is known that thiazole derivatives can affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell proliferation and survival .

Pharmacokinetics

A study on similar compounds has predicted their adme properties in silico .

Result of Action

It is known that thiazole derivatives can have various effects at the molecular and cellular level due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Safety and Hazards

The safety information for “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” indicates that it has some hazards associated with it. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Orientations Futures

The future directions for “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide” and similar compounds could involve further exploration of their potential biological activities. Given the diverse biological activities of thiazole derivatives , there is potential for the development of new drugs with lesser side effects .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide are largely determined by its imidazo[2,1-b]thiazole core. This core is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that it may have antitumor or cytotoxic effects

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5OS/c22-15(14-17-6-3-7-18-14)19-12-5-2-1-4-11(12)13-10-21-8-9-23-16(21)20-13/h1-10H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRYHGMSIZWXCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

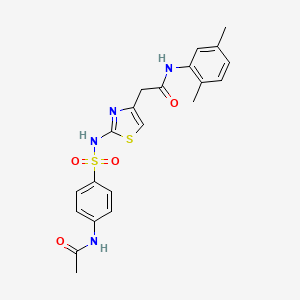

![3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2776740.png)

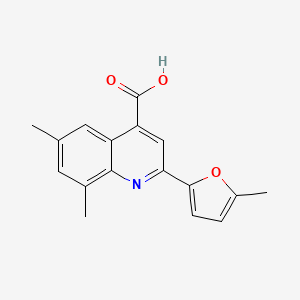

![(4-Phenyloxan-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2776742.png)

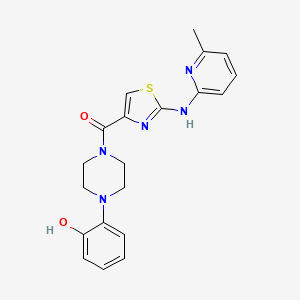

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2776745.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine](/img/structure/B2776748.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2776756.png)

![1-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2776757.png)